molecular formula C10H13NO B3026573 (S)-6-methylchroman-4-amine CAS No. 1018978-88-5

(S)-6-methylchroman-4-amine

Cat. No.: B3026573
CAS No.: 1018978-88-5
M. Wt: 163.22
InChI Key: LXNRUKZCRQFUCU-VIFPVBQESA-N
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Description

(S)-6-methylchroman-4-amine is a chiral amine compound that belongs to the class of chroman derivatives. This compound is characterized by the presence of a methyl group at the 6th position and an amine group at the 4th position of the chroman ring. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that corresponds to the S (sinister) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-methylchroman-4-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (S)-6-methylchroman-4-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone to the amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the corresponding nitro compound or imine intermediate. The process is conducted under high pressure and temperature to achieve high yields and purity of the desired amine.

Chemical Reactions Analysis

Types of Reactions: (S)-6-methylchroman-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like sodium cyanoborohydride (NaBH3CN).

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(S)-6-methylchroman-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (S)-6-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological system in which it is studied. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

    ®-6-methylchroman-4-amine: The enantiomer of (S)-6-methylchroman-4-amine with the opposite spatial configuration.

    6-methylchroman-4-one: The ketone precursor used in the synthesis of this compound.

    4-aminochroman: A related compound with an amine group at the 4th position but lacking the methyl group at the 6th position.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of both the methyl and amine groups on the chroman ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4S)-6-methyl-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNRUKZCRQFUCU-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OCC[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654671
Record name (4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018978-88-5
Record name (4S)-3,4-Dihydro-6-methyl-2H-1-benzopyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018978-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the product of Example 7A (4.24 g) in 50 mL of a mixture of 20% ammonia in methanol was treated with 40 g Raney Nickel under 60 psi hydrogen for 4 hours at ambient temperature. The reaction mixture was filtered, and the solvent evaporated under reduced pressure. The residue was taken in diethyl ether, washed sequentially with water and saturated aqueous sodium bicarbonate, dried with magnesium sulfate, filtered and concentrated to give 2.22 g of the title compound. H NMR (300 MHz, CDCl3) δ 7.11 (s, 1H), 6.95 (d, 1H, J=8.5 Hz), 6.71 (d, 1H, J=8.5 Hz), 4.22 (m, 2H), 4.01 (m, 1H), 2.27 (s, 3H), 2.10-2.21 (m, 1H), 1.78-1.88 (m, 1H). MS (DCI) m/e 164 (M+H)+.
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4.24 g
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40 g
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Synthesis routes and methods II

Procedure details

A solution of Example 7A (4.24 g) in 20% ammonia in methanol (50 mL) was treated with Raney Nickel, 40 g, under hydrogen (60 psi) for 4 hours at ambient temperature. The mixture was filtered, and the solvent was evaporated under reduced pressure. The residue dissolved in diethyl ether which was washed sequentially with water and saturated aqueous sodium bicarbonate, dried with magnesium sulfate, filtered and concentrated under reduced pressure to afford the title compound. H NMR (300 MHz, CDCl3) δ ppm 1.78-1.88 (m, 1H), 2.10-2.21 (m, 1H), 2.27 (s, 3H), 4.01 (m, 1H), 4.22 (m, 2H), 6.71 (d, J=8.5 Hz, 1H), 6.95 (d, J=8.5 Hz, 1H), 7.11 (s, 1H). MS (DCI) m/z 164 (M+H)+.
Quantity
4.24 g
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reactant
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-6-methylchroman-4-amine
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Reactant of Route 4
(S)-6-methylchroman-4-amine
Reactant of Route 5
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Reactant of Route 6
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